molecular formula C14H16N4O B12175448 5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide

5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide

Cat. No.: B12175448
M. Wt: 256.30 g/mol
InChI Key: NRJUHCXLVTXNNB-UHFFFAOYSA-N
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Description

5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide is a chemical compound that belongs to the class of pyrazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound features a naphthalene ring attached to a pyrazolidine moiety, which is further connected to a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide typically involves the reaction of naphthalene-2-carboxylic acid hydrazide with appropriate pyrazolidine derivatives under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Naphthalen-1-ylpyrazolidine-3-carbohydrazide
  • 5-(2-Methoxy-naphthalen-1-yl)pyrazolidine-3-carbohydrazide
  • 5-(2-Hydroxy-naphthalen-1-yl)pyrazolidine-3-carbohydrazide

Comparison: 5-Naphthalen-2-ylpyrazolidine-3-carbohydrazide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-naphthalen-2-ylpyrazolidine-3-carbohydrazide

InChI

InChI=1S/C14H16N4O/c15-16-14(19)13-8-12(17-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13,17-18H,8,15H2,(H,16,19)

InChI Key

NRJUHCXLVTXNNB-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)NN)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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